molecular formula C19H20N4O2 B12171606 (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B12171606
M. Wt: 336.4 g/mol
InChI Key: NVSZAUZJTITSEO-UHFFFAOYSA-N
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Description

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl, dimethyl, and morpholinyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-13-17-15(19(24)23-8-10-25-11-9-23)12-16(14-6-4-3-5-7-14)20-18(17)22(2)21-13/h3-7,12H,8-11H2,1-2H3

InChI Key

NVSZAUZJTITSEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using phenyl halides and a suitable catalyst.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with pyrazolo[3,4-b]pyridine structures exhibit significant anticancer properties. A study demonstrated that derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's ability to modulate protein kinase activity suggests it may serve as a lead compound in developing targeted cancer therapies .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection against amyloid plaques associated with Alzheimer's disease. In vitro studies revealed that derivatives bind selectively to amyloid plaques, indicating potential for use in diagnostic imaging or therapeutic interventions for neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The regulation of serum and glucocorticosteroid-regulated kinases (SGK) by this compound highlights its potential in treating inflammatory conditions such as osteoarthritis and rheumatosis. By modulating SGK activity, it may alleviate symptoms associated with chronic inflammation .

Synthesis and Derivatives

The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone typically involves the reaction of appropriate pyrazole derivatives with morpholine and carbonyl compounds under controlled conditions. Variations in the synthesis can lead to different derivatives with altered biological activities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives, including (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone. These compounds were evaluated for their ability to inhibit cancer cell lines, showing IC50 values in the low micromolar range .

Case Study 2: Neuroprotective Mechanism

In another research effort focused on Alzheimer's disease, the compound was tested for binding affinity to beta-amyloid plaques using fluorescent microscopy techniques. Results indicated high selectivity and binding efficiency, suggesting its utility as a diagnostic tool for early detection of Alzheimer's pathology .

Mechanism of Action

The mechanism of action of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone apart from similar compounds is its unique combination of functional groups. The presence of the morpholinyl group, in particular, imparts specific chemical properties that can be exploited in various applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

Biological Activity

The compound (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone is a derivative of the pyrazolo[3,4-b]pyridine scaffold, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of approximately 312.38 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its medicinal properties. The structure can be represented as follows:

Structure  1 3 dimethyl 6 phenyl 1H pyrazolo 3 4 b pyridin 4 yl morpholin 4 yl methanone\text{Structure }\text{ 1 3 dimethyl 6 phenyl 1H pyrazolo 3 4 b pyridin 4 yl morpholin 4 yl methanone}

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays demonstrated that certain derivatives could inhibit the growth of M. tuberculosis H37Rv strain effectively, suggesting potential as antitubercular agents .

Neuroprotective Effects

The neuroprotective potential of pyrazolo[3,4-b]pyridines has also been explored. Research indicates that these compounds may act as selective inhibitors of various enzymes implicated in neurodegenerative diseases. For example, some derivatives have been shown to inhibit glycogen synthase kinase 3 (GSK-3), a target in Alzheimer’s disease therapy . Additionally, compounds with this scaffold have demonstrated binding affinity to β-amyloid plaques in brain slices from Alzheimer’s patients, indicating their potential role in diagnosing and treating Alzheimer's disease .

Anti-inflammatory Properties

Pyrazolo[3,4-b]pyridines have been reported to possess anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. This inhibition can lead to reduced inflammation in various models of disease, highlighting their therapeutic potential in treating inflammatory conditions .

Synthesis Methods

The synthesis of (1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone typically involves multi-step reactions starting from readily available pyrazole derivatives and morpholine. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : Utilizing cyclization reactions involving 5-amino-pyrazoles and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the morpholinyl group through nucleophilic substitution on activated carbon centers.
  • Final Modifications : Refining the structure through various chemical transformations to enhance biological activity.

Case Studies and Research Findings

Several studies have detailed the biological evaluation of pyrazolo[3,4-b]pyridine derivatives:

StudyCompound TestedBiological ActivityKey Findings
Rao et al., 2023 Various derivatives including morpholine-substituted onesAntimycobacterialSignificant inhibition against M. tuberculosis with IC50 values in low micromolar range.
MDPI Research Group Pyrazolo[3,4-b]pyridine derivativesNeuroprotectiveHigh binding affinity to β-amyloid plaques; potential for Alzheimer’s diagnosis and treatment.
Recent Synthesis Study Novel derivativesAnti-inflammatoryEffective PDE4 inhibition leading to reduced inflammatory markers in cell models.

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